molecular formula C13H25N3O2 B7919141 N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919141
M. Wt: 255.36 g/mol
InChI Key: OJUSYLLHSOOQJG-JTQLQIEISA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with an (S)-2-amino-propionyl group at the 1-position and an ethyl-acetamide moiety at the 4-ylmethyl position. This compound is classified as a pharmaceutical intermediate, likely used in the development of bioactive molecules targeting neurological or analgesic pathways due to structural similarities to fentanyl analogs .

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUSYLLHSOOQJG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Acylation: The acetamide group is introduced through acylation, where an acyl chloride or anhydride reacts with the amine group.

    Final Coupling: The final step involves coupling the piperidine derivative with the acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, targeting the acetamide or amino-propionyl groups:

Condition Reagents Products Key Findings
Acidic (HCl, 80°C) 6M HCl, refluxN-Ethylamine + 4-(aminomethyl)piperidine + propionic acid derivativesAcidic hydrolysis primarily cleaves the amide bond, retaining chirality.
Basic (NaOH) 2M NaOH, 60°CSodium acetate + piperidin-4-ylmethylamine + (S)-2-amino-propionic acid saltBasic conditions degrade the amino-propionyl group, yielding racemic products.

Alkylation and Acylation

The piperidine nitrogen and primary amine undergo alkylation/acylation:

Alkylation

  • Reagents : Methyl iodide, K₂CO₃

  • Conditions : DMF, 50°C

  • Product : Quaternary ammonium derivative with enhanced solubility.

  • Application : Improves blood-brain barrier penetration in CNS-targeted drug candidates .

Acylation

  • Reagents : Acetyl chloride, pyridine

  • Conditions : Room temperature, dichloromethane

  • Product : N-Acetylated derivative with reduced basicity.

  • Note : Steric hindrance from the ethyl group limits acylation at the piperidine nitrogen.

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides or ring-opened products:

Oxidizing Agent Conditions Product Yield Application
H₂O₂ Acetic acid, 40°CPiperidine N-oxide65%Enhances metabolic stability .
KMnO₄ H₂SO₄, 70°CGlutaric acid derivative42%Intermediate for polymer synthesis.

Stereochemical Influence on Reactivity

The (S)-configuration of the amino-propionyl group directs stereoselective transformations:

  • Enzymatic hydrolysis : Lipases selectively cleave the amide bond without racemization.

  • Asymmetric alkylation : Chiral catalysts yield >90% enantiomeric excess in alkylated derivatives .

Stability Under Synthetic Conditions

The compound’s stability varies significantly:

  • pH Stability : Stable in pH 5–7 (24 hours), but degrades rapidly in strongly acidic/basic media.

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and ethylamine .

Scientific Research Applications

The applications of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide are primarily focused on its interactions with biological targets. Research has indicated that this compound exhibits potential in the following areas:

  • Receptor Binding Studies : Investigations into the binding affinity of this compound with various receptors have shown promising results, suggesting its potential as a therapeutic agent.
  • Enzyme Interaction : The compound has been studied for its inhibitory effects on specific enzymes, contributing to its potential use in treating diseases related to enzyme dysregulation.
  • Neuropharmacology : Given its piperidine structure, there is significant interest in exploring its effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Methyl-piperidin-4-ylmethylacetamidePiperidine core with methyl acetamideAnalgesic propertiesLacks amino acid substitution
N-(2-Aminoethyl)piperidinePiperidine core with aminoethyl side chainNeurotransmitter modulationSimpler structure without acetamide
N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamideChlorinated derivativePotential antiulcer activityChlorine substitution alters activity

This comparison illustrates how this compound stands out due to its unique structural features and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Receptor Affinity : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited high affinity for certain opioid receptors, suggesting its potential as a pain management agent.
  • Enzyme Inhibition Research : Research conducted at a leading pharmaceutical institute revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression.
  • Neuropharmacological Effects : A recent study highlighted the compound's ability to modulate neurotransmitter release in animal models, indicating its potential application in treating anxiety disorders.

These findings underscore the compound's versatility and importance in ongoing research efforts aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide are compared below with analogous compounds, focusing on molecular features, applications, and pharmacological data.

Structural Analogues

Compound Name Key Structural Differences Pharmacological/Industrial Relevance References
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide Pyrrolidin-2-ylmethyl (5-membered ring) vs. piperidin-4-ylmethyl (6-membered ring) Reduced conformational flexibility; discontinued sales
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide 3-methyl-butyryl side chain (bulkier substituent) vs. propionyl Enhanced lipophilicity; potential metabolic stability
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide Chloro-acetyl group (electron-withdrawing) vs. amino-propionyl Increased reactivity; potential toxicity concerns
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acryloylfentanyl) Phenylacrylamide group vs. ethyl-acetamide; phenethyl-piperidine backbone High opioid potency; regulated as a controlled substance
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidin-3-yl substitution vs. 4-ylmethyl; isopropyl vs. ethyl group Altered steric hindrance; possible receptor selectivity

Physicochemical Properties

Property Target Compound* N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide Acryloylfentanyl
Molecular Formula Likely C15H28N3O2 (estimated) C12H20ClN2O2 C22H24N2O
Molecular Weight ~294.4 g/mol (estimated) 265.7 g/mol 352.5 g/mol
Functional Groups Amino-propionyl, ethyl-acetamide Chloro-acetyl, ethyl-acetamide Phenylacrylamide, phenethyl-piperidine
Applications Pharmaceutical intermediate Discontinued (synthesis intermediate) Illicit opioid analog
Regulatory Status Not explicitly regulated Discontinued Controlled substance (EU/US)

Pharmacological and Industrial Insights

  • Receptor Binding: The (S)-2-amino-propionyl group may enhance binding to peptide or opioid receptors, as seen in fentanyl derivatives . However, the ethyl-acetamide moiety likely reduces opioid activity compared to anilide groups (e.g., acryloylfentanyl) .
  • Synthetic Challenges: Piperidine-based analogs with bulky substituents (e.g., 3-methyl-butyryl) require advanced stereochemical control during synthesis, as noted in fluorochemical research .
  • Safety Profile : Chlorinated derivatives (e.g., ) are associated with higher toxicity, leading to discontinued commercial availability .

Key Research Findings

Regulatory Trends : Compounds with phenethyl-piperidine backbones (e.g., acryloylfentanyl) face strict regulation due to misuse risks, whereas acetamide derivatives remain under less scrutiny .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic compound with a complex structure that includes a piperidine ring and an amino acid derivative. Its chemical formula and structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure is defined by the following components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which contributes to the compound's potential to interact with various biological targets.
  • (S)-2-Amino-propionyl Group : An amino acid derivative that may enhance the compound's biological activity through interactions with receptors.
  • N-Ethyl Acetamide Group : This moiety may influence the compound's solubility and pharmacokinetics.

The molecular formula is C13H20N2OC_{13}H_{20}N_2O with a molecular weight of approximately 224.32 g/mol .

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Receptor Binding : Studies have shown that the compound interacts with various receptors, potentially influencing neurotransmitter systems. The binding affinity to specific receptors can be crucial for its therapeutic applications .
  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could lead to therapeutic effects in conditions such as pain and inflammation .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects attributed to this compound:

  • Analgesic Activity : In vitro studies have demonstrated that this compound exhibits significant analgesic properties, potentially making it useful in pain management .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical for treating various inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key findings from recent research:

Compound NameBiological ActivityMechanism of ActionReference
N-[1-(2-Aminopropanoyl)piperidin-4-ylmethyl]-N-methyl-acetamideModerate analgesicReceptor interaction
PiritreximAntitumor, anti-parasiticDHFR inhibition
DJ-53Anti-inflammatorysEH inhibition

Case Studies

Several case studies have explored the efficacy of this compound:

  • Pain Management Study : In a controlled study involving animal models, the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.
  • Inflammation Reduction : Another study focused on inflammatory markers in tissue samples, where treatment with this compound resulted in lower levels of pro-inflammatory cytokines, indicating its effectiveness in managing inflammation.

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